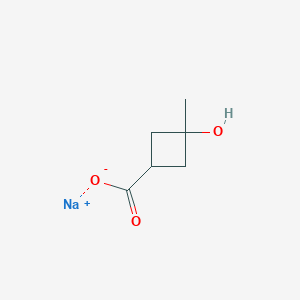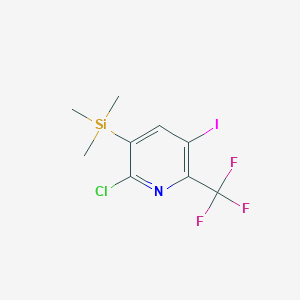
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt (3-HMCS) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a molecular weight of 202.22 g/mol and a melting point of 159-161 °C. 3-HMCS is used in a variety of laboratory procedures, such as synthesizing organic compounds, as well as in biochemical and physiological studies.
科学研究应用
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and other organic compounds, and as a catalyst in polymerization reactions. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein folding, and cell signaling.
作用机制
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% acts as an enzyme inhibitor, meaning that it binds to enzymes and prevents them from catalyzing reactions. It has been shown to inhibit a variety of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to interact with proteins, which can lead to changes in protein folding and structure.
Biochemical and Physiological Effects
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have an effect on the expression of certain genes, which can lead to changes in cell signaling and other cellular processes.
实验室实验的优点和局限性
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of laboratory procedures. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is relatively stable, making it suitable for long-term storage. However, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is toxic in high doses, and it should be handled with caution in the laboratory.
未来方向
There are several potential future directions for 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% research. For example, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of enzyme inhibition on drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study protein folding and cell signaling in more detail. Furthermore, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of inflammation and gene expression on various biological processes. Finally, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to develop new drugs and other therapeutic agents.
合成方法
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is synthesized through a two-step reaction. The first step involves the reaction of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting carboxylic acid with sodium chloride, which yields the 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% sodium salt. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80 °C.
属性
IUPAC Name |
sodium;3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBOZKLXMVWHV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)
![1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)](/img/structure/B6292619.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione hydrochloride, 98%, (99% ee)](/img/structure/B6292628.png)
![N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292633.png)
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)